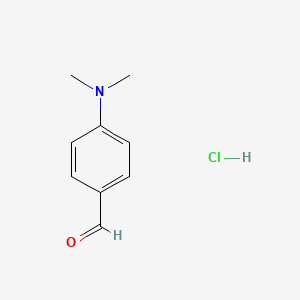
3,7-Dimethylisoguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethylisoguanine is an oxopurine. It has a role as a metabolite.
Scientific Research Applications
Novel Alkaloids from Marine Sponges
3,7-Dimethylisoguanine has been isolated from marine sponges, showing promise in the field of natural product chemistry and marine pharmacology. For instance, it was found in the sponge Agelas longissima, along with another novel alkaloid, longamide. This compound exhibited mild antibacterial activity, suggesting potential applications in antibacterial drug research (Cafieri et al., 1995).
Isolation and Characterization from Marine Sources
3,7-Dimethylisoguanine was also isolated from other marine sources like the Bermudian sponge Amphimedon viridis. Its structure was determined using chemical conversion and 2D NMR methods, highlighting its unique purine ring structure and potential for further chemical and biological studies (Mitchell et al., 1997).
Structural Analysis and Bioactivity
Further structural analysis of 1,3-Dimethylisoguanine, a related compound, has been conducted. These studies, focusing on intermolecular hydrogen-bonding interactions, provide insights into the correct molecular structure of these compounds, essential for any potential pharmacological applications (Panthong et al., 2006).
properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-amino-3,7-dimethylpurin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-6-4(11)5(8)10-7(13)12(6)2/h3H,1-2H3,(H2,8,10,13) |
InChI Key |
JZQHSYUUSIOKEV-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



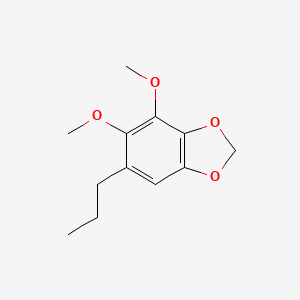



![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)

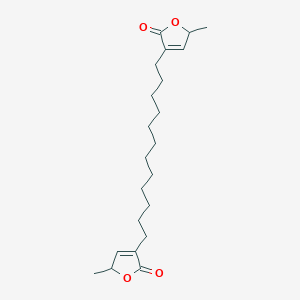
![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
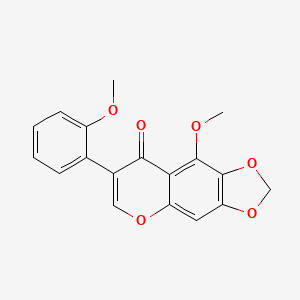
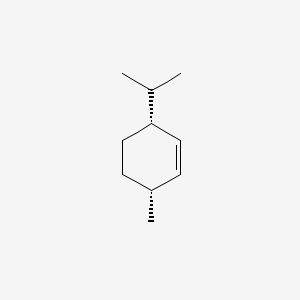
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

